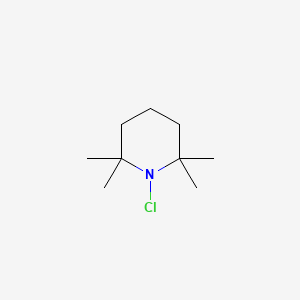

1-Chloro-2,2,6,6-tetramethylpiperidine

描述

Structure

3D Structure

属性

CAS 编号 |

32579-76-3 |

|---|---|

分子式 |

C9H18ClN |

分子量 |

175.7 g/mol |

IUPAC 名称 |

1-chloro-2,2,6,6-tetramethylpiperidine |

InChI |

InChI=1S/C9H18ClN/c1-8(2)6-5-7-9(3,4)11(8)10/h5-7H2,1-4H3 |

InChI 键 |

IWJCQGWZUOWZIZ-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(N1Cl)(C)C)C |

规范 SMILES |

CC1(CCCC(N1Cl)(C)C)C |

其他CAS编号 |

32579-76-3 |

同义词 |

1-chloro-2,2,6,6-tetramethylpiperidine TMPCl |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 1 Chloro 2,2,6,6 Tetramethylpiperidine

Direct N-Chlorination of 2,2,6,6-Tetramethylpiperidine (B32323)

The most straightforward route to 1-chloro-2,2,6,6-tetramethylpiperidine involves the direct N-chlorination of its secondary amine precursor, 2,2,6,6-tetramethylpiperidine. This transformation is achieved using various electrophilic chlorine sources that can effectively deliver a chlorine atom to the sterically encumbered nitrogen atom.

Reagents and Reaction Conditions for N-Chlorination

A variety of reagents have been employed for the N-chlorination of amines, and these can be adapted for the synthesis of this compound. The choice of reagent and reaction conditions is crucial to ensure high yield and selectivity, minimizing potential side reactions.

Sodium Hypochlorite (B82951) (NaOCl): Aqueous sodium hypochlorite is a common and cost-effective chlorinating agent. The reaction is typically performed in a biphasic system or in the presence of a phase-transfer catalyst to facilitate the interaction between the organic-soluble amine and the aqueous hypochlorite. Researchers have developed continuous flow processes for the formation of N-chloro-N,N-dialkylamines using aqueous NaOCl, which offers enhanced safety and control over the exothermic reaction. acsgcipr.org For the synthesis of N-chloromorpholine, a related N-chloroamine, the reaction is carried out by adding morpholine (B109124) dropwise to a cooled (below 10°C) solution of sodium hypochlorite. orgsyn.org A similar approach can be applied to 2,2,6,6-tetramethylpiperidine.

tert-Butyl Hypochlorite (t-BuOCl): This reagent is known for its use in chlorination reactions. orgsyn.orgmdpi.com It can be prepared by reacting tert-butyl alcohol with chlorine in an alkaline solution or with sodium hypochlorite and acetic acid. orgsyn.orgorgsyn.org The chlorination of hydrocarbons using tert-butyl hypochlorite has been studied, indicating its utility as a chlorine source. osti.gov For the chlorination of 2-oxindoles, tert-butyl hypochlorite has been used effectively in ethyl acetate (B1210297) at elevated temperatures. mdpi.com These conditions suggest its potential applicability for the N-chlorination of sterically hindered amines like TMP.

N-Chlorosuccinimide (NCS): NCS is a versatile and widely used reagent for the chlorination of various organic substrates, including amines. commonorganicchemistry.comorganic-chemistry.org It is often used for the chlorination of activated aromatic rings and can be activated by acids for less reactive systems. commonorganicchemistry.com For the chlorination of certain heterocyclic compounds, NCS in acetic acid has been utilized. researchgate.net An experimental procedure for the synthesis of acyclic haloamines involves the use of NCS in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate in an acetone/water mixture. tcichemicals.com

The following table summarizes the common reagents and general conditions for N-chlorination:

| Reagent | Typical Solvents | General Conditions |

| Sodium Hypochlorite (NaOCl) | Water, Biphasic systems | Cooled temperatures, often with a phase-transfer catalyst or in a flow reactor. acsgcipr.orgorgsyn.org |

| tert-Butyl Hypochlorite (t-BuOCl) | Ethyl acetate, Carbon tetrachloride | Room temperature to elevated temperatures. mdpi.comosti.gov |

| N-Chlorosuccinimide (NCS) | Acetic acid, Acetone/Water, Dichloromethane | Often requires an activator like an acid or a silver salt for less reactive amines. commonorganicchemistry.comresearchgate.nettcichemicals.com |

Comparative Analysis with Other Halogenation Methods

The synthesis of N-haloamines is not limited to chlorination; bromination and iodination are also possible. A comparative analysis reveals differences in reactivity and the properties of the resulting products.

Generally, N-brominating agents are more reactive than their N-chlorinating counterparts. Studies comparing the bactericidal activity of N-bromine and N-chlorine compounds have shown that N-bromine compounds often exhibit higher initial activity. nih.gov However, this increased reactivity can sometimes lead to lower stability.

In the context of disinfecting agents, the formation of brominated disinfection byproducts from the reaction of bromine with amino acids is often higher than the formation of chlorinated analogues, indicating a greater efficacy of bromine as a halogenating agent. nih.gov This suggests that the N-bromination of 2,2,6,6-tetramethylpiperidine would likely proceed more readily than N-chlorination under similar conditions. However, the resulting N-bromo-2,2,6,6-tetramethylpiperidine may be less stable than the chloro-derivative.

The choice between chlorination and other halogenation methods will depend on the desired reactivity and stability of the final N-halo-2,2,6,6-tetramethylpiperidine product. For applications requiring a more stable and selectively reactive compound, N-chlorination is often preferred.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The synthesis of this compound can be approached through the anodic oxidation of related amine precursors.

Anodic Oxidation of Related Amines

Electrochemical synthesis of N-chloroamines can be achieved by the anodic oxidation of a secondary amine in the presence of a chloride source. In this process, the amine is oxidized at the anode to form a radical cation, which can then react with a chloride ion to form the N-chloroamine.

The electrochemical oxidation of 2,2,6,6-tetramethylpiperidine and its derivatives has been investigated. rsc.org Studies on the electrochemical synthesis of secondary amines have demonstrated the versatility of this approach for creating N-functionalized compounds. researchgate.net

Influence of Electrolyte and Electrode Materials

The efficiency and selectivity of the electrochemical N-chlorination are significantly influenced by the choice of electrolyte and electrode material.

Electrolyte: The electrolyte must provide a source of chloride ions and support the electrochemical reaction. The choice of solvent and supporting electrolyte can affect the solubility of the reactants and the stability of the intermediates and products.

Electrode Material: The electrode material plays a crucial role in the electron transfer process. Different materials can exhibit varying overpotentials for the desired oxidation reaction and can also influence the stability of the electrode itself under the reaction conditions. Common electrode materials include platinum, graphite, and various metal oxides.

While specific studies on the direct electrochemical synthesis of this compound are not extensively detailed in the provided search results, the general principles of electrochemical N-chlorination of amines suggest a viable synthetic route that warrants further investigation. rsc.orgresearchgate.net

Derivatization from Precursor Compounds

An alternative synthetic strategy involves the derivatization of functionalized 2,2,6,6-tetramethylpiperidine precursors. This approach could potentially offer a route to this compound if direct chlorination of the parent amine proves to be inefficient or if specific substitution patterns on the piperidine (B6355638) ring are desired.

For instance, starting from 4-amino-2,2,6,6-tetramethylpiperidine (B32359), one could envision a sequence of reactions to first protect the primary amino group, followed by N-chlorination of the secondary amine, and subsequent deprotection. wikipedia.org The synthesis of 4-amino-2,2,6,6-tetramethylpiperidine is well-established, typically proceeding via the reductive amination of 4-oxo-2,2,6,6-tetramethylpiperidine. wikipedia.org

Similarly, 4-hydroxy-2,2,6,6-tetramethylpiperidine could serve as a precursor. sigmaaldrich.com The hydroxyl group could be protected, followed by N-chlorination, and then deprotection. The synthesis of 1,2,2,6,6-pentamethylpiperidine-4-ol from 2,2,6,6-tetramethylpiperidine-4-ol has been described, indicating that the piperidine nitrogen can be functionalized while retaining the hydroxyl group. rsc.org A subsequent chlorination of the tertiary amine nitrogen would, however, not be possible. Therefore, the N-chlorination would need to be performed on the secondary amine precursor before any N-alkylation.

Synthesis from 4-Hydroxy-2,2,6,6-tetramethylpiperidine

The synthesis of this compound from 4-hydroxy-2,2,6,6-tetramethylpiperidine presents a unique chemical challenge due to the presence of two reactive sites: the secondary amine and the hydroxyl group. Both of these functional groups can react with chlorinating agents. Therefore, a direct N-chlorination in the presence of an unprotected hydroxyl group is often not feasible and can lead to a mixture of products. A more controlled and efficient synthesis typically involves a multi-step pathway that includes the protection of the hydroxyl group, followed by N-chlorination, and subsequent deprotection if the 4-hydroxy functionality is desired in the final product.

A plausible synthetic route is outlined below, based on established principles of organic synthesis for the protection of alcohols and the N-chlorination of hindered secondary amines.

Step 1: Protection of the Hydroxyl Group

To prevent unwanted side reactions at the hydroxyl group, it must be protected with a suitable protecting group. Silyl (B83357) ethers are commonly employed for this purpose due to their ease of installation and removal under specific conditions. chemicalbook.comchemicalbook.comnih.gov A common reagent for this transformation is tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. chemicalbook.com

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon atom of TBDMSCl, leading to the formation of a stable tert-butyldimethylsilyl ether.

Step 2: N-Chlorination of the Protected Piperidine

With the hydroxyl group protected, the selective N-chlorination of the secondary amine can be carried out. Various N-chlorinating agents can be employed for this step.

Step 3: Deprotection of the Hydroxyl Group (if required)

If the final desired product is 1-chloro-4-hydroxy-2,2,6,6-tetramethylpiperidine, the silyl ether protecting group must be removed. This is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. nih.gov

It is important to note that a direct, one-pot synthesis of this compound from 4-hydroxy-2,2,6,6-tetramethylpiperidine is not prominently documented in scientific literature, underscoring the necessity of the protective group strategy for a clean and high-yielding synthesis.

Role of Chlorinating Reagents

The choice of the chlorinating reagent is critical in the synthesis of this compound and its derivatives. The reactivity of the reagent must be sufficient to chlorinate the sterically hindered nitrogen atom without causing undesirable side reactions.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful chlorinating agent that can be used for the chlorination of various organic compounds, including amines. In the context of hindered amines like 2,2,6,6-tetramethylpiperidine, sulfuryl chloride can act as a source of chlorine for N-chlorination. Research has shown that 2,2,6,6-tetramethylpiperidine (TMP) can be used as a catalyst in conjunction with sulfuryl chloride for the ortho-selective chlorination of phenols. nih.govresearchgate.net This indicates that the TMP nitrogen can interact with sulfuryl chloride, likely forming an N-chloro intermediate or a related reactive species.

The reaction of a secondary amine with sulfuryl chloride typically proceeds with the formation of the N-chloroamine and sulfur dioxide and hydrogen chloride as byproducts. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to optimize the yield of the desired N-chloro product and minimize potential side reactions, especially if a sensitive functional group like an unprotected alcohol is present.

Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in household bleach, is another common and relatively mild N-chlorinating agent. It is often used in aqueous solutions. The reaction of a secondary amine with sodium hypochlorite in a suitable solvent system can afford the corresponding N-chloroamine. For the synthesis of this compound, an aqueous solution of sodium hypochlorite could be reacted with 2,2,6,6-tetramethylpiperidine. The biphasic nature of the reaction may require a phase-transfer catalyst to facilitate the reaction between the organic-soluble amine and the aqueous chlorinating agent.

When starting from 4-hydroxy-2,2,6,6-tetramethylpiperidine, the use of sodium hypochlorite presents a potential for competitive oxidation of the secondary alcohol to a ketone, in addition to the desired N-chlorination. Therefore, careful control of the reaction conditions, such as pH and temperature, would be crucial to favor the formation of the N-chloro derivative.

Data on Starting Material and Product

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 2,2,6,6-Tetramethyl-4-piperidinol (B29938) | 2403-88-5 | C₉H₁₉NO | 157.25 |

| This compound | This compound | 32579-76-3 | C₉H₁₈ClN | 175.70 nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,2,6,6 Tetramethylpiperidine

Radical Chemistry and Formation of Intermediates

The chemistry of 1-chloro-2,2,6,6-tetramethylpiperidine is rich in radical processes, initiated either electrochemically or photolytically. These methods lead to the formation of highly reactive aminium radical cations and related species.

Electrochemical methods provide a controlled way to initiate one-electron transfer reactions, leading to the formation of radical intermediates from this compound and its parent amine.

The electrochemical oxidation of hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) proceeds via a one-electron transfer from the amine to generate a radical cation. researchgate.net This process can be investigated and monitored using techniques such as cyclic voltammetry and electron spin resonance (e.s.r.) spectroscopy. researchgate.net The initial radical cation formed is an aminium radical, which is an electrophilic radical species. acs.org The primary fate of such radical cations is often deprotonation, leading to the formation of a neutral radical. acs.org Due to the steric hindrance provided by the four methyl groups, the aminium radical derived from this compound exhibits notable stability.

Ultraviolet (UV) irradiation provides an alternative method for generating aminium radicals from N-chloroamines through the homolytic cleavage of the N-Cl bond. nih.govfigshare.com Flash photolysis studies of this compound have been used to investigate the kinetics and reactivity of the resulting sterically hindered aminium radical. acs.org This photolytic approach is a cornerstone of various synthetic methodologies, including C-N bond formation and C-H bond amination. acs.org

The process can be initiated by direct irradiation of the N-chloroamine substrate or through the use of a photosensitizer. whiterose.ac.uk The direct photolysis of N-chloroamines under acidic conditions is a well-established method for producing aminium radicals. nih.gov These photochemically generated radicals are highly electrophilic and readily participate in addition reactions with nucleophilic substrates like alkenes and arenes. acs.orgnih.gov

While N-chloroamines are effective precursors to radicals, they and their derivatives can also act as radical scavengers or traps, terminating or altering radical chain reactions. The presence of radical scavengers has been shown to inhibit the formation of N-nitrosodimethylamine (NDMA) during chloramination processes, indicating that radical intermediates are key to the reaction mechanism and can be intercepted. acs.org N-chloroamines can react with various radical species, including the hydrated electron and the hydrogen atom, with high rate constants. researchgate.net

The related nitroxide, TEMPO, is widely employed to mediate polymerizations by "mopping up" other free radicals, demonstrating the capacity of this structural class to act as a radical trap. biosynth.com The effectiveness of a compound as a radical scavenger often depends on its ability to react with a radical to form a stable, non-reactive species. mdpi.comnih.gov In the context of N-chloroamines, this can involve the transfer of a chlorine atom to the radical or other complex interactions.

Electrochemical Oxidation Mechanisms

Nucleophilic and Electrophilic Reactions

Beyond its radical chemistry, this compound can participate in ionic reactions. The polarity of the N-Cl bond allows the chlorine atom to act as an electrophile, making the compound susceptible to attack by nucleophiles.

The reaction of N-chloroamines with nucleophiles can proceed through several mechanisms. acs.orgresearchgate.net A common pathway involves the nucleophilic attack on the electrophilic chlorine atom, resulting in the transfer of "Cl+" to the nucleophile. acs.orgnih.gov This process can be catalyzed by acid, which protonates the nitrogen atom to make the chlorine a better leaving group. nih.gov

The reactivity of the nucleophile determines the precise mechanism. With less reactive nucleophiles, the reaction may proceed in a stepwise fashion through a protonated N-chloroamine intermediate. nih.govfigshare.com However, with more reactive nucleophiles, the reaction can change to a concerted mechanism where protonation of the nitrogen and chlorine transfer to the nucleophile occur in a single step. acs.orgnih.gov

Due to the significant steric hindrance from the four methyl groups on the piperidine (B6355638) ring, nucleophilic attack directly on the nitrogen atom of this compound is highly disfavored. whiterose.ac.uk Therefore, its reactivity in nucleophilic substitution reactions is dominated by its function as an electrophilic chlorine donor.

Substitution Reactions Involving the Chlorine Atom

The N-Cl bond in this compound and other N-chloroamines is susceptible to substitution reactions where the chlorine atom is displaced. These reactions can proceed through various mechanisms, including nucleophilic substitution (SN2). pearson.com In an SN2 pathway, a nucleophile attacks the atom bonded to the leaving group, in this case, the nitrogen atom, leading to the displacement of the chlorine. However, due to the significant steric hindrance provided by the four methyl groups on the piperidine ring, direct SN2 attack at the nitrogen atom is generally disfavored.

Instead, reactions often proceed via mechanisms that involve the chlorine atom acting as an electrophile ("Cl+"). For instance, in the presence of a Lewis acid catalyst, the N-Cl bond can be polarized, making the chlorine atom more susceptible to nucleophilic attack. youtube.com Another possibility involves radical pathways. Mechanistic analyses have shown that the addition of a catalytic amount of tetrabutylammonium (B224687) chloride can initiate a chain reaction for chlorination, suggesting the generation of chlorine from N-chloroamines. scientificupdate.com

Computational studies on the base-induced reactions of N-chloropiperidines have explored various pathways, including substitution and elimination. uni-muenchen.dersc.org These studies indicate that the reaction landscape is complex, with multiple competing pathways whose favorability depends on factors such as the solvent and the specific structure of the reactants. uni-muenchen.dersc.org For example, in the presence of a base, dehydrochlorination (an elimination reaction) can compete with substitution pathways. uni-muenchen.de

Participation in Chlorine Exchange Reactions (General Class of Haloamines)

This compound, as a member of the haloamine class, can participate in chlorine exchange reactions. These reactions involve the transfer of a chlorine atom from one amine to another. The kinetics and mechanisms of chlorine transfer have been studied for various N-chloro compounds, such as chloramine-T. nih.govnih.gov

Research indicates that these exchange reactions are typically second-order, and the mechanism can be influenced by pH. nih.gov Two primary mechanisms have been proposed:

An ionic mechanism involving the reaction between the ionized species of the N-chloroamine and the un-ionized amine. nih.gov

A nonionic (or molecular) mechanism where both reactants are un-ionized. nih.govnih.gov

Studies on chloramine-T suggest that the nonionic mechanism is more likely, proceeding through a six-membered cyclic transition state that incorporates a molecule of water. nih.govnih.gov This mechanism is supported by the observation that the reaction rates are of a similar magnitude to those of other non-ionizable N-chloroamines. nih.gov The steric hindrance of the amine plays a significant role in the rate of these exchange reactions. scientificupdate.com

Catalytic and Mediating Roles of the Piperidine Moiety

The sterically hindered piperidine portion of this compound plays a crucial role in directing the regioselectivity of certain reactions, particularly in the chlorination of aromatic compounds like phenols.

Influence of Steric Hindrance on Selectivity and Reaction Kinetics

The steric hindrance imparted by the four methyl groups on the piperidine ring is a determining factor in both the selectivity and kinetics of the reactions in which this compound is involved.

Selectivity: As discussed in the ortho-chlorination of phenols, the bulky nature of the 2,2,6,6-tetramethylpiperidine group is directly responsible for the high regioselectivity. researchgate.net By physically obstructing one reactive site (the para position), the reaction is funneled towards an alternative site (the ortho position). This principle of using steric hindrance to control reaction outcomes is a common strategy in organic synthesis. Increasing the steric bulk of the amine catalyst generally leads to higher ortho-selectivity. scientificupdate.comresearchgate.net For instance, chlorinations catalyzed by TMP are more ortho-selective than those catalyzed by primary amines like t-butylamine or less hindered secondary amines. researchgate.net

Reaction Kinetics: The kinetics of chlorination reactions involving N-chloroamines and phenols are complex and highly dependent on pH, the nature of the substituents on the phenol (B47542), and the specific N-chloroamine used. gfredlee.comasianpubs.orgnih.govresearchgate.net Generally, the reaction follows second-order kinetics, being first-order with respect to both the phenolic compound and the chlorinating agent. gfredlee.comnih.govresearchgate.net

The steric bulk of this compound can influence the reaction rate. While the steric hindrance is beneficial for selectivity, it can also slow down the reaction rate compared to less hindered N-chloroamines due to non-bonding interactions in the transition state. The rate of chlorination is highly pH-dependent, with maximum rates often observed in the neutral to slightly alkaline range (pH 7–9). gfredlee.com

The table below presents kinetic data for the chlorination of phenol under various conditions.

| Reaction System | Key Kinetic Findings | Reference |

| Aqueous Chlorine + Phenol | Second-order kinetics; rate is highly pH-dependent. | gfredlee.comnih.gov |

| N-chloronicotinamide + Phenol | First order in [N-chloronicotinamide] and [H+], fractional order in [substrate]. | asianpubs.org |

| N-chloroamine + Phenol | Rate decreases with increasing dielectric constant of the medium, suggesting an ion-dipole interaction in the transition state. | asianpubs.orgresearchgate.net |

Acid-Base Properties and Conjugate Acid Behavior

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a base. However, its basicity is significantly influenced by both electronic and steric factors. The parent amine, 2,2,6,6-tetramethylpiperidine (TMP), is a well-known sterically hindered, non-nucleophilic base. chemicalbook.comchemicalbook.comchemicalbook.com

The conjugate acid of TMP has a pKₐ value of approximately 11.1. wikipedia.orgnih.gov This indicates that TMP is a moderately strong base. The presence of the electron-withdrawing chlorine atom on the nitrogen in this compound reduces the electron density on the nitrogen, thereby decreasing its basicity compared to the parent amine.

The conjugate acid, the 2,2,6,6-tetramethylpiperidinium ion, is sterically protected, which influences its interactions in solution. In acidic media, the N-chloroamine can be protonated to form the corresponding N-chloroammonium species. This protonated form is often considered the active species in acid-catalyzed reactions. asianpubs.org For example, in the chlorination of phenols by N-chloronicotinamide, the reaction is catalyzed by H⁺ ions, suggesting that the protonated N-chloroamine is the effective oxidizing species. asianpubs.org

Computational studies on N-chloropiperidines have investigated the energetics of processes like nitrogen inversion and ring inversion in the protonated and unprotonated forms, providing insight into the conformational dynamics and reactivity of these molecules and their conjugate acids. uni-muenchen.dersc.org

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful analytical technique for investigating molecules with unpaired electrons, making it exceptionally well-suited for studying the radical species generated from 1-Chloro-2,2,6,6-tetramethylpiperidine. researchgate.net

The initial step in many reactions involving hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) (the parent compound of this compound) is the formation of a radical cation. psu.edu Low-temperature EPR studies on frozen solutions have successfully characterized these species. For instance, gamma irradiation of 2,2,6,6-tetramethylpiperidine in a freon-113 matrix at 77 K generates the piperidine (B6355638) radical cation. psu.edu This radical cation can subsequently deprotonate upon annealing to form the corresponding piperidyl radical. psu.edu

The piperidyl radical can react with molecular oxygen to form a piperidylperoxyl radical, which ultimately converts to the highly persistent aminoxyl (nitroxyl) radical. psu.edu This final nitroxyl (B88944) radical is easily detected by EPR spectroscopy due to its stability. psu.edu The EPR spectra of these nitroxyl radicals, such as the well-known (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), provide a wealth of information through their characteristic hyperfine splitting patterns. nih.govnih.gov

| Species | Key EPR Spectral Features | Reference |

| Piperidylperoxyl Radical | Anisotropic g-tensor (g₁ = 2.0258, g₂ = 2.0066, g₃ = 2.0022 at 103 K) | psu.edu |

| 2,2,6,6-tetramethylpiperidine aminoxyl radical | gᵢₛₒ = 2.0060 (in freon-113 at room temperature) | psu.edu |

Derivatives of 2,2,6,6-tetramethylpiperidine, particularly the nitroxide TEMPO, are extensively used as radical traps. nih.govacs.org The spin trapping technique involves the rapid and selective reaction of a short-lived radical with a "spin trap" to form a more persistent radical adduct that can be detected and characterized by EPR spectroscopy. nih.gov While traditional spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are common, hindered nitroxides offer alternative pathways for studying radical intermediates. nih.govrsc.org

A novel approach utilizes allyl-TEMPO derivatives as radical traps. nih.govacs.org In this method, a short-lived radical reacts with the trap via a homolytic substitution (SH2′) mechanism. This reaction releases the stable nitroxide radical and forms a stable, non-radical product which can be analyzed by other means like mass spectrometry. nih.gov The EPR signal of the released nitroxide can be monitored to follow the trapping kinetics. The adducts formed from trapping reactions, when they are themselves radicals, can be directly observed by EPR, with their hyperfine coupling constants providing structural information about the original trapped radical. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of organic compounds and provides unparalleled insight into reaction pathways and the structures of intermediates. omicsonline.orguni-regensburg.de

¹H and ¹³C NMR spectroscopy are routinely used to monitor the progress of reactions involving this compound and its derivatives. By analyzing chemical shifts, coupling constants, and signal integrations over time, it is possible to identify reactants, products, and observable intermediates. uni-regensburg.dechemicalbook.com For example, ¹H NMR has been used to study reactions involving the related 2,2,6,6-tetramethylpiperidide (TMP) base, allowing for the characterization of deprotonation products and complex intermediates in solution. rsc.org

Two-dimensional NMR techniques, such as HETCOR, provide correlation data between different nuclei (e.g., ¹H and ¹³C), which is crucial for unambiguously assigning the structure of complex molecules and reaction intermediates formed during reactions. omicsonline.org These methods help to piece together the atomic connectivity, confirming proposed mechanistic steps. uni-regensburg.de

Deuterium (B1214612) labeling is a powerful tool used in conjunction with NMR to probe reaction mechanisms. nih.gov By selectively replacing hydrogen atoms with deuterium in a reactant molecule, one can trace the path of these atoms throughout a chemical transformation. researchgate.netresearchgate.net This method, known as isotopic labeling, is invaluable for distinguishing between proposed reaction pathways. nih.gov

For example, a reaction can be quenched with deuterium oxide (D₂O) instead of water to determine the position of a protonation or deprotonation step. beilstein-journals.org Subsequent ¹H NMR analysis would show a decrease in the signal intensity at the position where deuterium has been incorporated. beilstein-journals.org This provides direct evidence for the involvement of specific C-H bonds in the reaction mechanism. Such studies can reveal whether a proton transfer is intermolecular or intramolecular and can help identify the rate-determining step of a reaction through the kinetic isotope effect. nih.gov

Ultraviolet-Visible-Near Infrared (UV-VIS-NIR) Absorption Spectroscopy

UV-VIS-NIR absorption spectroscopy measures the electronic transitions within a molecule, providing information on its electronic structure, oxidation states, and local environment. nih.govspectroscopyonline.com This technique is applicable across various fields of catalysis, including heterogeneous, homogeneous, and photocatalysis. nih.govuu.nl

The UV-VIS-NIR range (typically 200-2500 nm) allows for the characterization of a wide array of materials. spectroscopyonline.com The UV portion of the spectrum provides information on π → π* and n → π* transitions in organic molecules, while the visible and near-infrared regions are particularly useful for studying species containing transition metal ions or organic radicals. nih.govspectroscopyonline.com For intermediates derived from this compound, such as the nitroxyl radical, characteristic absorption bands can be observed. The technique can be employed to monitor the formation and decay of colored intermediates in real-time, providing kinetic data and helping to identify transient species in a reaction pathway. nih.govresearchgate.net

Monitoring Reaction Progress and Intermediate Decay

In-situ spectroscopy is an indispensable tool for observing reactions as they occur, capturing data on short-lived species that would be missed by conventional offline analysis. spectroscopyonline.com Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful for monitoring the consumption of this compound and the formation and decay of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can track the progress of reactions involving this compound. The disappearance of the characteristic signals of the starting material and the concurrent appearance of new signals corresponding to products or intermediates allow for detailed kinetic analysis. researchgate.net For instance, in a reaction where the N-Cl bond is cleaved, significant chemical shift changes would be expected for the carbon and hydrogen atoms adjacent to the nitrogen. The monitoring of these shifts provides a quantitative measure of the reaction rate. acs.org In-situ NMR reaction monitoring provides unique insights into kinetics and the identity of transient species. rsc.orgrsc.org

Vibrational Spectroscopy (FTIR): FTIR spectroscopy is highly effective for monitoring changes in specific functional groups. nih.govrsc.org The N-Cl bond in this compound has a characteristic vibrational frequency. The decay of the absorbance band corresponding to the N-Cl stretch, coupled with the emergence of new bands (e.g., N-H or N-C stretches of a product), provides a direct probe of the reaction's progress. rsc.org This technique is well-suited for continuous monitoring in reaction vessels, offering real-time kinetic data. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: While the parent piperidine structure does not have a strong chromophore in the visible region, the N-Cl bond introduces a chromophore that absorbs in the UV range. wepub.org The decay of this UV absorbance can be correlated with the concentration of this compound, in accordance with the Beer-Lambert law. This method is often simple, cost-effective, and can be implemented in-line for continuous process monitoring. mdpi.comnih.gov

Interactive Data Table: Spectroscopic Monitoring of a Hypothetical Reaction

Below is a conceptual data table illustrating how different spectroscopic techniques could monitor the conversion of this compound to 2,2,6,6-tetramethylpiperidine.

| Technique | Analyte | Observed Change Over Time | Typical Spectral Region/Signal |

|---|---|---|---|

| ¹H NMR | This compound | Signal Decrease | Shifts for protons on the piperidine ring |

| 2,2,6,6-Tetramethylpiperidine | Signal Increase | Appearance of N-H proton signal; shift in ring proton signals | |

| FTIR | This compound | Absorbance Decrease | N-Cl stretching vibration |

| 2,2,6,6-Tetramethylpiperidine | Absorbance Increase | N-H stretching vibration | |

| UV-Vis | This compound | Absorbance Decrease | UV absorption band associated with the N-Cl chromophore |

| 2,2,6,6-Tetramethylpiperidine | No Significant Change | Lacks a strong UV chromophore in the same region |

Spectral Analysis in Catalytic Systems

This compound can serve as a precursor or an oxidant in various catalytic cycles, often involving radical intermediates. Spectroscopic analysis is crucial for identifying these transient species and understanding their role in the catalytic mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or Electron Spin Resonance, ESR) spectroscopy is the most direct method for detecting and characterizing paramagnetic species, such as the 2,2,6,6-tetramethylpiperidyl radical, which can be formed from the homolytic cleavage of the N-Cl bond. rsc.org If this compound is used in a catalytic system that proceeds via a radical pathway, in-situ EPR can monitor the formation and decay of these radical intermediates. nih.gov The hyperfine coupling constants and g-factor obtained from the EPR spectrum provide a definitive fingerprint of the radical's electronic structure and environment. cardiff.ac.uk This technique is invaluable for confirming single-electron transfer steps within a catalytic cycle.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a reaction interface like electrospray ionization (ESI), can be used for online reaction monitoring to identify intermediates and products in a catalytic system. purdue.edu By sampling the reaction mixture over time, it is possible to detect the mass-to-charge ratio of proposed catalytic intermediates, even those present at very low concentrations. nih.gov

Combined Spectroscopic Approaches: A comprehensive understanding of a catalytic system often requires a multi-technique approach. For example, EPR spectroscopy can confirm the presence of a radical intermediate, while simultaneous NMR or FTIR monitoring provides kinetic data on the diamagnetic starting materials and products. This correlative analysis allows for the construction of a detailed and validated mechanistic model.

Interactive Data Table: Characterizing Intermediates in a Catalytic Cycle

This table outlines how spectroscopic methods could be used to analyze key species in a hypothetical catalytic oxidation where this compound acts as an oxidant.

| Spectroscopic Technique | Potential Species | Information Gained |

|---|---|---|

| EPR Spectroscopy | 2,2,6,6-Tetramethylpiperidyl Radical | Confirmation of radical formation; structural information from hyperfine coupling. chemrxiv.org |

| Mass Spectrometry (ESI-MS) | Catalyst-Substrate Adducts | Identification of transient covalent intermediates by their mass-to-charge ratio. |

| FTIR Spectroscopy | Oxoammonium Cation | Detection of the N=O stretch, indicating the active oxidant form in some TEMPO-related catalytic cycles. |

| ¹H NMR Spectroscopy | Substrate and Product | Real-time concentration profiles for kinetic modeling of the overall catalytic turnover. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 1-Chloro-2,2,6,6-tetramethylpiperidine and its associated radical species, providing valuable data on their stability, reactivity, and interactions.

The corresponding nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a stable free radical where the unpaired electron is primarily localized on the N-O fragment. biosynth.comsigmaaldrich.com DFT studies on related nitroxide radicals show that the electronic properties are sensitive to the surrounding environment. researchgate.net For instance, the polarity of a solvent can significantly affect the distribution of spin density. researchgate.net In polar environments, the resonance structure >N⁺•–O⁻ is stabilized, leading to an increase in electron spin density on the nitrogen atom. researchgate.net This redistribution of spin density is a key factor in the changes observed in the electron paramagnetic resonance (EPR) spectra of these radicals. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18ClN | nih.gov |

| Molar Mass | 175.70 g/mol | nih.gov |

| Exact Mass | 175.1127773 Da | nih.gov |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. nih.gov For reactions involving derivatives of 2,2,6,6-tetramethylpiperidine (B32323), such as its use as a catalyst in the ortho-selective chlorination of phenols, DFT can model the interaction between the catalyst and the reagents. researchgate.net

Computational studies can predict reaction selectivity by comparing the energies of different transition state conformers. nih.gov However, accurate predictions require careful consideration of the conformational flexibility of the molecules involved. nih.gov The process involves generating ensembles of transition state structures and using statistical mechanics to determine the most probable reaction pathway. nih.gov For example, in NHC-catalyzed cycloaddition reactions, DFT has been used to explore different mechanistic pathways and correctly predict the stereochemical outcome by identifying the lowest energy transition state. rsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. unimi.it DFT studies have been employed to investigate the halogen bonding between nitroxyl radicals, like TEMPO, and halogenated molecules. dntb.gov.ua These calculations help in understanding the geometry, strength, and nature of these interactions. dntb.gov.ua

The electrostatic potential of a covalently bonded halogen atom is anisotropic, with a region of positive potential (the σ-hole) along the axis of the covalent bond and a belt of negative potential perpendicular to it. unimi.it This positive σ-hole can interact with the nucleophilic region of another molecule, such as the oxygen atom in a nitroxyl radical. unimi.it Computational studies have shown that the strength of halogen bonding follows the order I > Br > Cl, which correlates with the increasing size and polarizability of the halogen atom. unimi.itdntb.gov.ua These theoretical investigations are crucial for understanding the role of specific solvent effects and for the design of supramolecular structures based on halogen bonding. dntb.gov.ua

Molecular Dynamics Simulations (if applicable to reactivity)

Molecular dynamics (MD) simulations can be applied to study the reactivity of molecules in solution by modeling the dynamic evolution of the system over time. While specific MD studies on the reactivity of this compound are not extensively documented, the methodology has been successfully applied to similar systems. For instance, MD simulations have been used to investigate the S(N)1 ionization of 2-chloro-2-methylpropane (B56623) in different solvents. nih.gov

These simulations provide insights into the reaction mechanism by revealing the role of the solvent in stabilizing intermediates and transition states. nih.gov For example, the dissociation pathway of a molecule can differ significantly between solvents like water and acetonitrile, with the formation of contact ion pairs or solvent-separated ion pairs. nih.gov Such simulations could, in principle, be applied to study the heterolysis of the N-Cl bond in this compound and how its reactivity is influenced by the solvent environment. The use of MD simulations can also be seen in the study of large biomolecules, such as the thermal treatment of proteins, where it helps in understanding structural changes. mdpi.com

Quantum Mechanical Approaches to Predict Reactivity Profiles

Quantum mechanical (QM) methods provide a framework for predicting the reactivity of molecules based on their electronic structure. researchgate.net A range of QM methods, including ab initio, semi-empirical, and DFT, are used to calculate various molecular properties that correlate with reactivity. researchgate.net

These properties, often referred to as quantum chemical descriptors, include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electrostatic potential. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Reagent or Intermediate

As a reactive precursor, 1-Chloro-2,2,6,6-tetramethylpiperidine is instrumental in the synthesis of various functionalized molecules and plays a key role in specialized electrochemical processes.

The 2,2,6,6-tetramethylpiperidine (B32323) moiety is the foundational structural unit for the majority of Hindered Amine Light Stabilizers (HALS). The synthesis of these commercially important additives often begins with the modification of precursors like 2,2,6,6-tetramethyl-4-piperidinone. This starting material can be converted into derivatives such as 2,2,6,6-tetramethyl-4-piperidinol (B29938) or various N-alkyl derivatives, which are then used to build more complex HALS structures.

This compound serves as a reactive intermediate in this context. The N-chloro bond provides a site for further chemical reactions, allowing for the introduction of different functional groups onto the nitrogen atom. This makes it a valuable building block for creating a diverse range of hindered amine derivatives, which are explored for various applications beyond light stabilization.

The electrochemical behavior of this compound has been a subject of detailed study. Research shows that the electrochemical oxidation of 1-haloamines from the 2,2,6,6-tetramethylpiperidine series leads to the formation of relatively stable radical-cations. amazonaws.com These intermediates can be detected using methods like cyclic voltammetry and Electron Spin Resonance (ESR) spectroscopy. amazonaws.com

Further transformation of these radical-cations results in the formation of stable nitroxyl (B88944) radicals, such as the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). amazonaws.com This process is significant as TEMPO and its derivatives are highly effective catalysts for selective oxidation reactions. The electrochemical process can also lead to the concurrent chlorination of 2,2,6,6-tetramethylpiperidine. amazonaws.com These findings highlight the compound's utility as a mediator in the electrochemical oxidation of other substrates, such as alcohols. amazonaws.com

Table 1: Electrochemical Oxidation Products of this compound

| Precursor | Intermediate Species | Final Product |

| This compound | Stable radical-cation | 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

As a Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are foundational in organic and medicinal chemistry, forming the core of countless natural products and pharmaceuticals. sigmaaldrich.com The piperidine (B6355638) ring itself is a privileged scaffold in drug discovery. nih.gov

While this compound's primary role is as a precursor to other functionalized hindered amines (as discussed in section 6.1.1), its reactive nature allows it to serve as a starting point for introducing the sterically hindered piperidine motif into larger molecules. The synthesis of complex, multi-ring heterocyclic systems often relies on versatile building blocks that can be incorporated into a growing molecular framework. The N-Cl bond offers a reactive handle for coupling reactions, potentially enabling the integration of the tetramethylpiperidine (B8510282) unit into more complex architectures, although its main documented use remains in the synthesis of HALS and related functional derivatives.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Improved Selectivity

The synthesis of N-chloroamines, including 1-chloro-2,2,6,6-tetramethylpiperidine, is often achieved by treating the parent amine with a chlorinating agent. However, future research is anticipated to focus on developing more refined and selective synthetic methodologies. While methods like using calcium hypochlorite (B82951) for N-chlorination are known, there is a need for routes that offer higher yields, improved purity, and greater selectivity, especially when dealing with complex molecular architectures. organic-chemistry.org

One promising avenue of research is the use of alternative chlorinating agents that can operate under milder conditions, thus preventing potential side reactions or degradation of sensitive functional groups. The development of catalytic N-chlorination processes, where a catalyst facilitates the selective transfer of a chlorine atom to the nitrogen of 2,2,6,6-tetramethylpiperidine (B32323), would be a significant advancement. This could lead to more atom-economical and environmentally benign synthetic protocols.

Furthermore, investigations into the impact of reaction parameters such as solvent, temperature, and the nature of the base (if required) on the selectivity of N-chlorination are crucial. A deeper understanding of these factors will enable the rational design of synthetic procedures that are not only efficient but also highly reproducible.

Exploration of Advanced Catalytic Applications

The catalytic potential of this compound is a burgeoning field of study. While its parent amine, TMP, is known to catalyze reactions such as the ortho-selective chlorination of phenols, where the N-chloro derivative is a presumed intermediate, the direct use of isolated this compound as a catalyst is less explored. nih.govresearchgate.net

Future research is expected to delve into the catalytic activity of this N-chloroamine in a variety of organic transformations. For instance, its ability to act as a source of "Cl+" could be harnessed in electrophilic chlorination reactions of a wider range of substrates beyond phenols. The steric hindrance provided by the tetramethylpiperidine (B8510282) framework could impart unique selectivity in these catalytic processes.

Moreover, the exploration of its role in asymmetric catalysis is a compelling direction. The development of chiral variants of this compound could lead to novel enantioselective chlorination reactions. Another area of interest is its potential application in oxidation catalysis, either as a primary oxidant or as a co-catalyst in more complex catalytic cycles. The catalytic aziridination of electron-deficient olefins using N-chloro-N-sodio carbamates showcases the potential of N-chloroamines in catalysis and provides a model for future investigations with this compound. rsc.org

Deeper Computational Modeling for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to understand and predict the behavior of chemical compounds. For this compound, in-depth computational modeling is a critical future research direction. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reactivity of the molecule. mdpi.com

A key area for computational investigation is the nature of the N-Cl bond. Theoretical studies on other N-halamine compounds have shown that the stability of the N-Cl bond varies depending on the electronic environment of the nitrogen atom. researchgate.net Similar studies on this compound would help in predicting its reactivity as a chlorinating agent and the conditions under which the N-Cl bond might undergo homolytic or heterolytic cleavage.

Furthermore, computational models can be employed to simulate the interactions of this compound with various substrates and in different solvent environments. This can aid in the rational design of experiments and the prediction of reaction outcomes, including regioselectivity and stereoselectivity. Modeling the transition states of reactions involving this compound will be instrumental in elucidating reaction mechanisms and identifying the factors that control its reactivity. The study of pyramidal inversion at the nitrogen atom and its influence on reactivity is another area where computational methods can provide significant understanding. researchgate.net

Integration into Advanced Materials Science Research

The unique properties of sterically hindered amines and their derivatives make them attractive for applications in materials science. The parent compound, 2,2,6,6-tetramethylpiperidine, is a precursor to Hindered Amine Light Stabilizers (HALS), which are crucial additives for protecting polymers from photodegradation. nih.gov

A significant emerging area for this compound is its incorporation into functional materials. Research has shown that N-chlorinated HALS can be incorporated into surface coatings to impart antimicrobial properties. researchgate.net This opens up the possibility of developing advanced materials with dual functionality: light stabilization and biocidal activity. Future work will likely focus on the synthesis of polymers and copolymers containing the this compound moiety.

The development of methods to covalently attach this N-chloroamine to polymer backbones or surfaces is a key research challenge. This could lead to the creation of rechargeable antimicrobial surfaces, where the biocidal activity can be regenerated by treatment with a simple chlorinating agent. The stability and efficacy of these materials in various applications, from medical devices to architectural coatings, will be a major focus of investigation.

Investigation of Radical Pathways in Complex Chemical Systems

The N-Cl bond in this compound can undergo homolytic cleavage to generate a nitrogen-centered radical. The study of the generation and reactivity of this aminyl radical is a fertile ground for future research. Understanding the factors that influence the formation of this radical, such as light or heat, is essential for controlling its subsequent reactions.

A key area of investigation will be the role of this aminyl radical in hydrogen abstraction reactions. youtube.compsu.edu The selectivity of this radical in abstracting hydrogen atoms from different types of C-H bonds in complex molecules will be a subject of detailed mechanistic studies. This could lead to the development of new methods for selective C-H functionalization, a highly sought-after transformation in organic synthesis.

常见问题

Q. What are the standard synthetic routes for 1-Chloro-2,2,6,6-tetramethylpiperidine, and how can reaction conditions be optimized for purity?

The synthesis typically involves halogenation of 2,2,6,6-tetramethylpiperidine using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Step 1 : Dissolve 2,2,6,6-tetramethylpiperidine in anhydrous dichloromethane under nitrogen.

- Step 2 : Add SOCl₂ dropwise at 0°C, followed by reflux for 4–6 hours.

- Step 3 : Neutralize excess reagent with aqueous NaHCO₃ and extract the product.

Optimization requires strict moisture control, inert atmosphere, and monitoring via TLC (silica gel, hexane/ethyl acetate 9:1) or GC-MS to avoid side reactions (e.g., oxidation or ring-opening) .

Q. How can spectroscopic techniques distinguish this compound from its non-chlorinated precursor?

- ¹H NMR : The precursor (2,2,6,6-tetramethylpiperidine) shows a singlet at δ 1.0–1.2 ppm for 12 methyl protons. Chlorination introduces a deshielded axial proton adjacent to the Cl atom, appearing as a multiplet at δ 3.2–3.5 ppm .

- ¹³C NMR : A new signal at ~60 ppm (C-Cl) confirms functionalization.

- IR : A C-Cl stretch at 550–650 cm⁻¹ is diagnostic .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated intermediates.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (due to flammability of precursors like THF or DCM).

- Storage : In amber glass under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in organometallic reactions?

The tetramethyl groups create a highly hindered environment, making the compound ideal for generating bulky amide bases (e.g., lithium tetramethylpiperidide). This steric shielding:

Q. Can this compound serve as a precursor for HIV-1 entry inhibitors? What structural modifications improve antiviral potency?

Yes, the chloro-tetramethylpiperidine scaffold targets the Phe43 cavity in HIV-1 gp120. To optimize:

- Linker design : Replace oxalamide linkers with rigid spacers (e.g., triazoles) to enhance binding entropy .

- Scaffold substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring to strengthen hydrophobic interactions with gp120 .

In vitro validation: Measure IC₅₀ values using pseudovirus neutralization assays .

Q. How can computational methods predict the conformational stability of this compound in solution?

- DFT calculations : Use B3LYP/6-31G(d) to model chair/boat conformers. The chloro group favors axial positioning due to steric clash with equatorial methyl groups.

- MD simulations : Solvate the molecule in explicit water or DMSO to assess flexibility. Key metrics:

- RMSD < 0.5 Å indicates stable conformations.

- Radial distribution functions (RDFs) quantify solvent interactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Challenge : Co-elution of chlorinated byproducts (e.g., dichloro derivatives) in HPLC.

- Solution : Use HPLC-MS/MS with a C18 column (3.5 µm particles) and gradient elution (water/acetonitrile with 0.1% formic acid).

- Validation : Spike samples with deuterated internal standards (e.g., d₆-1-Chloro-TMP) for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。